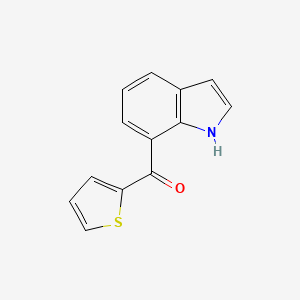

Methanone,1h-indol-7-yl-2-thienyl-

Cat. No. B8501533

M. Wt: 227.28 g/mol

InChI Key: JKUSDCHWPMPPBL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05380857

Procedure details

2 g of 7-cyanoindole (14.1 mmol) in tetrahydrofuran (10 ml) and toluene (15 ml) was introduced in a round flask at 20° C. under inert gas atmosphere. 2-Thienyl magnesium bromide [produced from 6.21 g of 2-bromothiophene (36.8 mmol) and 1.2 g of magnesium (49.4 mmol) in tetrahydrofuran (53 ml)] was added to the above within 5 minutes. The temperature of the reaction mixture was then maintained for 1 hour at 35° C. and then for another 4.5 hours at 45° C. Then the pH of the mixture was adjusted to 0.5 with a 10 percent sulfuric acid and stirred at 45° C. for 45 minutes. It was extracted after neutralization with 30 percent NaOH. Then the organic phase was washed twice with common salt solution (50 ml) and then concentrated by evaporation to a dark brown oil (3.52 g). The latter was dissolved in ethyl acetate (50 ml), then treated with activated carbon and then this solution was concentrated to 20 ml. All of this was cooled to -50° C. for crystallization. 1.2 g of crystallized product was obtained corresponding to a yield of 38 percent relative to 7-cyanoindole used. The product had a melting point of 128.7° to 129.5° C. (light brown crystals). Other data concerning the product was:

Name

2-Thienyl magnesium bromide

Quantity

53 mL

Type

reactant

Reaction Step Two

Name

Yield

38%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][CH:9]=[CH:8]2)#N.[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[Mg]Br.S(=O)(=O)(O)[OH:20]>O1CCCC1.C1(C)C=CC=CC=1>[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][CH:9]=[CH:8]2)=[O:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C=1C=CC=C2C=CNC12

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

2-Thienyl magnesium bromide

|

|

Quantity

|

53 mL

|

|

Type

|

reactant

|

|

Smiles

|

S1C(=CC=C1)[Mg]Br

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 45° C. for 45 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

It was extracted after neutralization with 30 percent NaOH

|

WASH

|

Type

|

WASH

|

|

Details

|

Then the organic phase was washed twice with common salt solution (50 ml)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by evaporation to a dark brown oil (3.52 g)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The latter was dissolved in ethyl acetate (50 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with activated carbon

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

this solution was concentrated to 20 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

All of this was cooled to -50° C. for crystallization

|

Outcomes

Product

Details

Reaction Time |

4.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S1C(=CC=C1)C(=O)C=1C=CC=C2C=CNC12

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.2 g | |

| YIELD: PERCENTYIELD | 38% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |